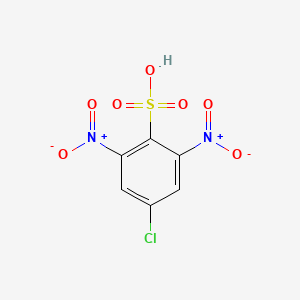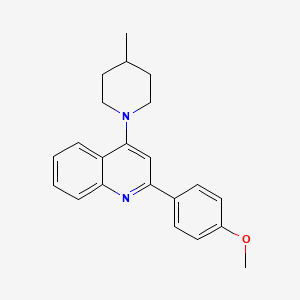
2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基で酸化反応を受ける可能性があり、キノン誘導体の形成につながります。
還元: 還元反応はキノリン環を標的にすることができ、テトラヒドロキノリン誘導体に変換される可能性があります。
置換: 求電子置換反応と求核置換反応は、キノリン環のさまざまな位置で発生する可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン化剤、アルキル化剤。
主要な生成物
酸化生成物: キノン誘導体。
還元生成物: テトラヒドロキノリン誘導体。
置換生成物: さまざまな置換キノリン誘導体。
4. 科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗癌活性など、潜在的な生物活性を研究されています。
医学: さまざまな病気の治療における潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
2-(4-メトキシフェニル)-4-(4-メチル-1-ピペリジニル)キノリンの作用機序は、特定の分子標的との相互作用に関与しています。これらには、酵素、受容体、またはDNAが含まれる場合があります。この化合物の効果は、アポトーシス、細胞増殖、シグナル伝達などの細胞プロセスを調節する経路を介して媒介されます。
6. 類似の化合物との比較
類似の化合物
2-フェニルキノリン: メトキシ基とピペリジニル基がありません。
4-メチルキノリン: メトキシフェニル基とピペリジニル基がありません。
2-(4-メトキシフェニル)キノリン: ピペリジニル基がありません。
独自性
2-(4-メトキシフェニル)-4-(4-メチル-1-ピペリジニル)キノリンは、メトキシフェニル基とピペリジニル基の両方が存在するため、その類似体と比較して、独特の生物活性と化学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
2-Phenylquinoline: Lacks the methoxy and piperidinyl groups.
4-Methylquinoline: Lacks the methoxyphenyl and piperidinyl groups.
2-(4-Methoxyphenyl)quinoline: Lacks the piperidinyl group.
Uniqueness
2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline is unique due to the presence of both the methoxyphenyl and piperidinyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
特性
CAS番号 |
853333-36-5 |
|---|---|
分子式 |
C22H24N2O |
分子量 |
332.4 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline |
InChI |
InChI=1S/C22H24N2O/c1-16-11-13-24(14-12-16)22-15-21(17-7-9-18(25-2)10-8-17)23-20-6-4-3-5-19(20)22/h3-10,15-16H,11-14H2,1-2H3 |
InChIキー |
VLJZXYQXLYOCAQ-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)


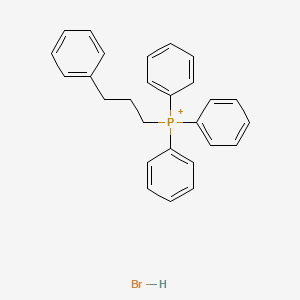
![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)

![2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate](/img/structure/B11958169.png)
![3-[4-(2-Tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid](/img/structure/B11958175.png)

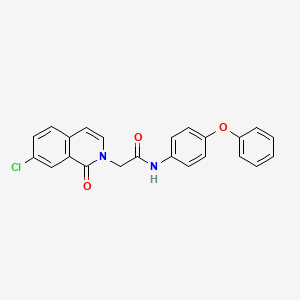
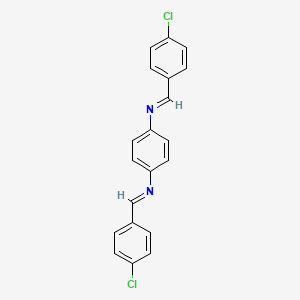
![2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B11958200.png)
